

GSK376501A CAS number and molecular weight

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Compound of Interest

Compound Name: GSK376501A

Cat. No.: B1672384

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In-Depth Technical Guide: GSK376501A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK376501A is a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARy), a nuclear receptor that plays a pivotal role in the regulation of glucose metabolism, lipid homeostasis, and inflammation. This document provides a comprehensive technical overview of **GSK376501A**, including its chemical properties, mechanism of action, and relevant experimental data. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

GSK376501A is a small molecule with the following key identifiers and properties. This data is crucial for the accurate preparation of experimental solutions and for the interpretation of its biological activity.

Property	Value
CAS Number	1010412-80-2[1][2]
Molecular Formula	C32H37NO6
Molecular Weight	531.65 g/mol [1]

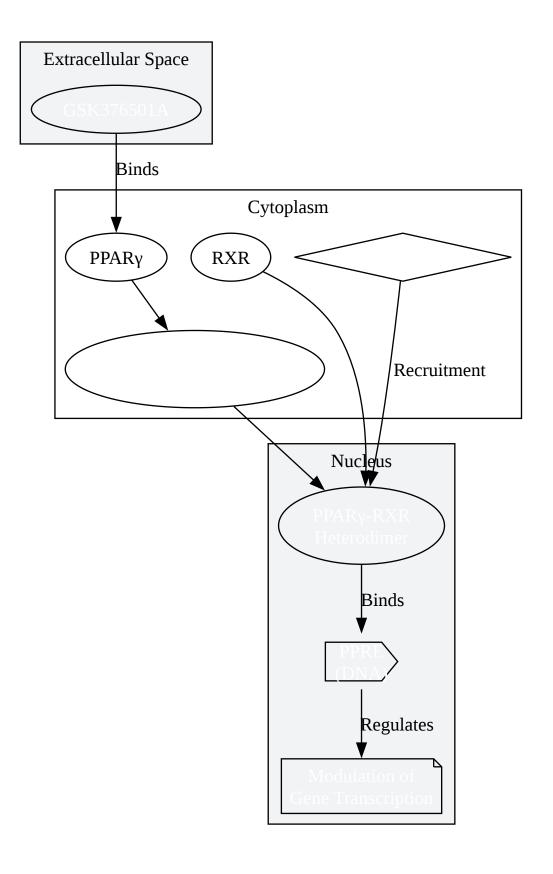


Mechanism of Action: PPARy Signaling Pathway

GSK376501A functions as a selective modulator of PPARy. The binding of **GSK376501A** to PPARy induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARy-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in several key physiological processes, including:

- Glucose Homeostasis: Regulation of genes involved in insulin sensitivity and glucose uptake.
- Lipid Metabolism: Control of genes related to fatty acid storage and metabolism.
- Inflammation: Modulation of genes that play a role in the inflammatory response.





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Experimental Protocols

While specific, detailed experimental protocols for **GSK376501A** are not readily available in the public domain, the following sections outline generalized methodologies commonly employed for the characterization of PPARy modulators. These can serve as a foundation for designing experiments with **GSK376501A**.

In Vitro Assays

3.1.1. PPARy Transactivation Assay

This cell-based assay is fundamental for quantifying the agonist activity of a compound on PPARy.

- Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARy. Activation of PPARy by a ligand leads to the expression of the reporter gene, which can be measured.
- General Procedure:
 - Plate suitable host cells (e.g., HEK293T, HepG2) in a 96-well plate.
 - Co-transfect cells with a PPRE-driven luciferase reporter plasmid and a PPARy expression plasmid.
 - After an incubation period, treat the cells with varying concentrations of GSK376501A or a known PPARy agonist (positive control).
 - o Incubate for 18-24 hours.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
- 3.1.2. Competitive Binding Assay (e.g., TR-FRET)



This assay determines the binding affinity of a compound to the PPARy ligand-binding domain.

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled PPARy ligand by the test compound.
- General Procedure:
 - In a microplate, combine a fluorescently labeled PPARy ligand, a GST-tagged PPARy ligand-binding domain, and an anti-GST antibody labeled with a FRET acceptor.
 - Add varying concentrations of GSK376501A.
 - Incubate to allow binding to reach equilibrium.
 - Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by GSK376501A.
 - Calculate the IC₅₀ value from the dose-response curve.

Cell-Based Assays

3.2.1. Adipocyte Differentiation Assay

PPARy is a master regulator of adipogenesis. This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.

- Principle: Pre-adipocyte cell lines (e.g., 3T3-L1) are treated with the test compound in a differentiation-inducing cocktail. The formation of mature adipocytes is assessed by staining for lipid accumulation.
- General Procedure:
 - Culture pre-adipocytes to confluence.
 - Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of varying concentrations of GSK376501A.
 - After several days, fix the cells and stain for lipid droplets using Oil Red O.

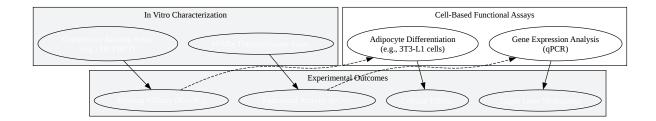


 Quantify lipid accumulation by extracting the dye and measuring its absorbance or by microscopic imaging and analysis.

3.2.2. Gene Expression Analysis (qPCR)

This method is used to determine the effect of **GSK376501A** on the expression of known PPARy target genes.

- Principle: Cells are treated with the compound, and the levels of specific mRNA transcripts are quantified using quantitative real-time polymerase chain reaction (qPCR).
- General Procedure:
 - Treat a relevant cell line (e.g., macrophages, adipocytes) with GSK376501A for a specified time.
 - Isolate total RNA from the cells.
 - Synthesize cDNA from the RNA.
 - Perform qPCR using primers specific for PPARy target genes (e.g., CD36, aP2, LPL) and a housekeeping gene for normalization.
 - Calculate the relative change in gene expression compared to vehicle-treated controls.





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Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should always be observed when handling this compound.

- Storage: **GSK376501A** should be stored as a powder at -20°C for long-term stability. In solvent, it should be stored at -80°C.[1]
- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Work in a wellventilated area.

Conclusion

GSK376501A is a valuable research tool for investigating the physiological and pathophysiological roles of PPARy. Its selectivity and potency make it a suitable candidate for studies aimed at understanding the therapeutic potential of PPARy modulation in metabolic diseases and other related conditions. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of **GSK376501A**'s biological activities.

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References

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